Lipophilicity (LogP) Differentiation Between the Target Ynone and Its Polar and Non‑Polar Analogs
Computationally predicted LogP (XLogP3) provides a rank‑order differentiation of membrane‑partitioning propensity. The target compound’s intermediate LogP distinguishes it from both the overly lipophilic diphenyl analog and the overly polar 4‑methylsulfonylphenyl analog, aligning with the 'Goldilocks' range associated with favorable oral bioavailability [1][2][3].
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP, XLogP3) |
|---|---|
| Target Compound Data | LogP ≈ 5.2 (predicted) |
| Comparator Or Baseline | 1,3‑Diphenylprop‑2‑yn‑1‑one: LogP ≈ 3.7; 3‑(4‑Methanesulfonylphenyl)‑1‑(naphthalen‑1‑yl)prop‑2‑yn‑1‑one: LogP ≈ 3.2 (predicted) |
| Quantified Difference | Target is ≈1.5 log units more lipophilic than the diphenyl analog and ≈2.0 log units more lipophilic than the methylsulfonylphenyl analog. |
| Conditions | XLogP3 algorithm (PubChem/ChemSpider); predictions for neutral species. |
Why This Matters
A 1.5–2.0 log-unit increase in LogP can translate to a >30‑fold change in membrane equilibrium concentration, directly affecting cell‑based assay potency and off‑target binding profiles.
- [1] PubChem: Predicted LogP for 3‑(Naphthalen‑1‑yl)‑1‑p‑tolylprop‑2‑yn‑1‑one (CID not assigned; value obtained via XLogP3 based on SMILES O=C(C#Cc1cccc2ccccc12)c1ccc(C)cc1). View Source
- [2] PubChem: Predicted LogP for 1,3‑diphenylprop‑2‑yn‑1‑one (CID 16402636). View Source
- [3] BindingDB BDBM22362: 3‑(4‑Methanesulfonylphenyl)‑1‑(naphthalen‑1‑yl)prop‑2‑yn‑1‑one; LogP predicted by the depositor. View Source
